Cas no 19178-11-1 (7,8-Dimethoxyquinazolin-4(3H)-one)

7,8-Dimethoxyquinazolin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 7,8-Dimethoxyquinazolin-4(3H)-one
- 7,8-dimethoxy-1H-quinazolin-4-one
- 7,8-DIMETHOXY-3H-QUINAZOLIN-4-ONE
- 7,8-dimethoxy-4(3H)-Quinazolinone
- 7,8-Dimethoxyquizolin-4(3H)-one
- 4(3H)-Quinazolinone, 7,8-dimethoxy-
- 7,8-diMethoxy-3,4-dihydroquinazolin-4-one
- DA-19459
- AKOS015899141
- CS-0336648
- SCHEMBL24392463
- MFCD17676275
- F12468
- 7,8-Dimethoxyquinazolin-4-ol
- J-513389
- 19178-11-1
- 7,8-Dimethoxyquinazolin-4(1H)-one
- DTXSID50677504
- 4(3H)-Quinazolinone,7,8-dimethoxy-
-
- MDL: MFCD17676275
- インチ: InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
- InChIKey: YXGGZHOUUBJDQO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C2=C(C=C1)C(=NC=N2)O)OC
計算された属性
- せいみつぶんしりょう: 206.06914219g/mol
- どういたいしつりょう: 206.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59.9Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
7,8-Dimethoxyquinazolin-4(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D368085-100mg |
7,8-Dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 100mg |
$ 185.00 | 2022-06-02 | ||
OTAVAchemicals | 3485519-1000MG |
7,8-dimethoxy-3,4-dihydroquinazolin-4-one |
19178-11-1 | 95% | 1g |
$229 | 2023-07-05 | |
A2B Chem LLC | AD32459-250mg |
7,8-dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 95% | 250mg |
$316.00 | 2024-04-20 | |
TRC | D368085-10mg |
7,8-Dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM142439-5g |
7,8-dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 95% | 5g |
$777 | 2021-08-05 | |
TRC | D368085-50mg |
7,8-Dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 50mg |
$ 115.00 | 2022-06-02 | ||
OTAVAchemicals | 3485519-250MG |
7,8-dimethoxy-3,4-dihydroquinazolin-4-one |
19178-11-1 | 95% | 250MG |
$104 | 2023-07-05 | |
Alichem | A189011640-1g |
7,8-Dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 95% | 1g |
$241.92 | 2023-09-02 | |
Chemenu | CM142439-1g |
7,8-dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 95% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | AD32459-100mg |
7,8-dimethoxyquinazolin-4(3H)-one |
19178-11-1 | 95% | 100mg |
$283.00 | 2024-04-20 |
7,8-Dimethoxyquinazolin-4(3H)-one 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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5. Book reviews
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
7,8-Dimethoxyquinazolin-4(3H)-oneに関する追加情報
Recent Advances in the Study of 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1): A Promising Scaffold in Medicinal Chemistry
7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile pharmacological properties. This heterocyclic compound serves as a key scaffold in medicinal chemistry, with potential applications in the development of anticancer, antimicrobial, and anti-inflammatory agents. Recent studies have explored its mechanism of action, structure-activity relationships (SAR), and therapeutic potential, positioning it as a promising candidate for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer activity of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives against non-small cell lung cancer (NSCLC) cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, revealing that specific substitutions at the 2-position of the quinazoline ring significantly enhanced antiproliferative effects. Molecular docking studies further suggested that these compounds inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in NSCLC therapy.
In addition to its anticancer potential, 7,8-Dimethoxyquinazolin-4(3H)-one has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dimethoxy groups in enhancing membrane permeability and disrupting bacterial cell wall synthesis. These findings open new avenues for addressing antibiotic resistance.
Recent advancements in synthetic methodologies have also facilitated the efficient production of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives. A 2023 report in Organic Process Research & Development described a scalable, one-pot synthesis route using environmentally benign catalysts, improving yield and reducing waste. This innovation is critical for accelerating preclinical development and enabling large-scale production of lead compounds.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 7,8-Dimethoxyquinazolin-4(3H)-one-based drugs. Current research is focused on improving solubility and bioavailability through prodrug strategies and nanoformulations. Collaborative efforts between academic and industrial researchers are expected to drive further breakthroughs in this area.
In conclusion, 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) represents a multifaceted scaffold with significant therapeutic potential. Ongoing studies continue to unravel its pharmacological mechanisms and expand its applications, making it a compelling subject for future research in medicinal chemistry and drug development.
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